molecular formula C10H10F3NO2 B14284886 N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide CAS No. 125969-76-8

N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide

Cat. No.: B14284886
CAS No.: 125969-76-8
M. Wt: 233.19 g/mol
InChI Key: NTLMSWVAOMVWLC-UHFFFAOYSA-N
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Description

N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide is an organic compound that belongs to the class of amphetamines and derivatives It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide typically involves the reaction of benzylamine with 3,3,3-trifluoro-2-hydroxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within the body. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
  • 2-Acetamido-N-benzyl-3-hydroxypropanamide
  • N-(1-Benzyl-3,3,3-trifluoro-2,2-dihydroxy-propyl)-acetamide

Uniqueness

N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .

Properties

CAS No.

125969-76-8

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

N-benzyl-3,3,3-trifluoro-2-hydroxypropanamide

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8(15)9(16)14-6-7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)

InChI Key

NTLMSWVAOMVWLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)O

Origin of Product

United States

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